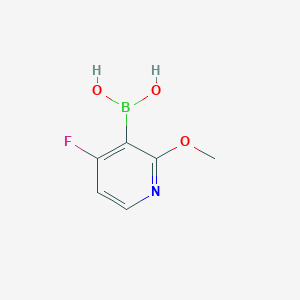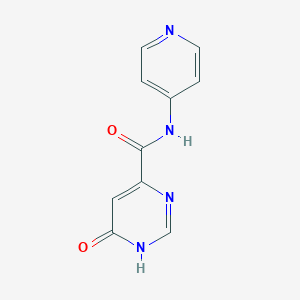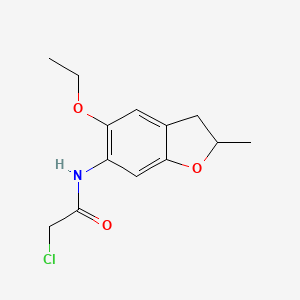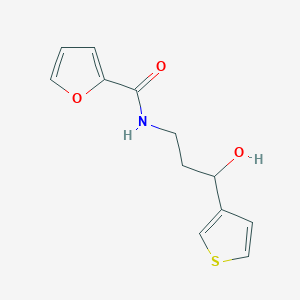
4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline is a chemical compound with the molecular formula C15H15N2OS. It is a derivative of benzothiazole, a bicyclic compound containing both benzene and thiazole rings.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that their targets may include various enzymes or proteins essential for microbial growth and survival.
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets through various mechanisms, such as inhibition of key enzymes or disruption of cell membrane integrity .
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as DNA replication, protein synthesis, or cell wall synthesis.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that the compound may lead to the death of microbial cells or inhibit their growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline typically involves the reaction of 6-ethoxy-2-aminobenzothiazole with aniline under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amines .
Applications De Recherche Scientifique
4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: This compound has a methyl group instead of an ethoxy group, which can affect its chemical properties and reactivity.
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound has additional functional groups, making it suitable for different applications.
Uniqueness
4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ethoxy group can influence its solubility and interaction with other molecules, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOZQOJMMLSBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2908598.png)
![3-benzyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2908599.png)

![3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide](/img/structure/B2908604.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2908607.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)

![3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2908611.png)
![[(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2908612.png)

![N-Methyl-1-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908615.png)
![5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2908617.png)
